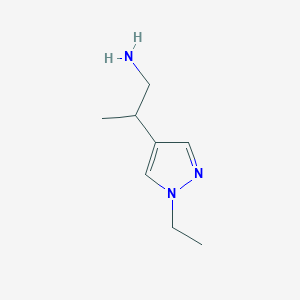

2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C8H15N3 |

|---|---|

Molekulargewicht |

153.22 g/mol |

IUPAC-Name |

2-(1-ethylpyrazol-4-yl)propan-1-amine |

InChI |

InChI=1S/C8H15N3/c1-3-11-6-8(5-10-11)7(2)4-9/h5-7H,3-4,9H2,1-2H3 |

InChI-Schlüssel |

QKECYWFTINTVBI-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C=C(C=N1)C(C)CN |

Herkunft des Produkts |

United States |

Modifications of the Pyrazole Ring:

The pyrazole (B372694) ring is a common scaffold in medicinal chemistry. nih.gov Its substitution pattern can significantly impact target affinity and selectivity. For instance, the introduction of different substituents at positions 3 and 5 of the pyrazole ring has been shown to modulate the inhibitory activity of pyrazole derivatives against enzymes like meprin α and β. nih.gov In the context of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine, SAR studies would explore how adding various chemical groups (e.g., methyl, phenyl, or halogen atoms) to the available positions on the pyrazole ring affects its interaction with its biological target.

Variation of the N1 Substituent:

The ethyl group at the N1 position of the pyrazole (B372694) ring plays a role in defining the compound's steric and electronic properties. SAR studies on other pyrazole-containing compounds have demonstrated that the nature of the N1-substituent is critical for activity. nih.gov For example, in some series of aminopyrazoles, an unsubstituted N1 nitrogen was found to be important for antiproliferative activity. nih.gov Systematic variation of the N1-ethyl group to other alkyl chains (e.g., methyl, propyl), cyclic groups, or aromatic moieties would reveal the optimal size and nature of this substituent for target engagement.

Alterations to the 2 Aminopropane Side Chain:

The 2-aminopropane group at the C4 position is a key feature that likely influences the compound's physicochemical properties and its interaction with the target protein. SAR studies would investigate the importance of the amine group, its basicity, and the length and branching of the propyl chain. For example, converting the primary amine to a secondary or tertiary amine, or changing the length of the alkyl chain between the pyrazole (B372694) ring and the amine, could have a profound effect on biological activity. nih.gov

A hypothetical SAR summary for analogues of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine is presented below.

| Modification Site | Structural Change | Potential Impact on Activity |

| Pyrazole Ring (C3, C5) | Introduction of small alkyl or aryl groups | Modulation of binding affinity and selectivity |

| N1-Position | Variation of ethyl to larger or smaller alkyl groups | Alteration of steric fit in the binding pocket |

| 2-Aminopropane Chain | Change in chain length or branching | Optimization of positioning within the binding site |

| Amine Group | Conversion to secondary or tertiary amine | Modification of hydrogen bonding interactions and basicity |

This table illustrates the principles of SAR and suggests potential outcomes of modifying the structure of this compound based on general knowledge of pyrazole derivatives.

By systematically exploring these structural modifications, researchers can build a comprehensive SAR profile for this class of compounds, which is essential for designing more potent and selective molecules.

Computational Chemistry and in Silico Modeling of 2 1 Ethyl 1h Pyrazol 4 Yl Propan 1 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity and interactions. These calculations solve the Schrödinger equation for a given molecular structure to determine its electronic distribution and energy levels.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier molecular orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.

For pyrazole (B372694) derivatives, the distribution and energies of the HOMO and LUMO are influenced by the nature and position of substituents on the pyrazole ring. nih.gov Generally, the pyrazole ring itself contributes significantly to the molecular orbitals. In the case of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine, the ethyl group at the N1 position and the 2-aminopropyl group at the C4 position would be expected to modulate the electronic properties. The lone pair of electrons on the amine nitrogen could contribute to the HOMO, potentially increasing its energy and making the molecule more susceptible to electrophilic attack.

A hypothetical HOMO/LUMO analysis for this compound would likely show the HOMO localized around the pyrazole ring and the amino group, while the LUMO would be distributed over the pyrazole ring. The precise energy values would require specific calculations using methods like Density Functional Theory (DFT).

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Predicted Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | High | Indicates good electron-donating ability |

| LUMO Energy | Low | Suggests susceptibility to nucleophilic attack |

Electrostatic Potential Surface Mapping

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are crucial for molecular recognition. The MEP map displays regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles).

For this compound, the MEP surface would be expected to show a region of negative electrostatic potential around the nitrogen atoms of the pyrazole ring and the nitrogen of the primary amine. researchgate.net The area around the hydrogen atoms of the amine group and the alkyl protons would exhibit a positive potential. This distribution of charge suggests that the molecule can participate in hydrogen bonding both as a donor (from the -NH2 group) and as an acceptor (at the pyrazole and amine nitrogens). These features are critical for its potential interactions with biological targets.

pKa Prediction and Ionization States

The pKa of a molecule is a measure of its acidity or basicity and determines its ionization state at a given pH. The ionization state is critical for a molecule's solubility, membrane permeability, and binding to biological targets. Computational methods can predict pKa values with reasonable accuracy.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. eurasianjournals.com By simulating the movements of atoms and bonds, MD can explore the conformational landscape of a molecule, identifying its preferred shapes and flexibility.

For this compound, MD simulations would be valuable for understanding the rotational freedom around the single bonds connecting the propan-1-amine side chain to the pyrazole ring and the ethyl group to the pyrazole nitrogen. nih.govnih.gov This flexibility can be crucial for the molecule's ability to adopt a specific conformation required for binding to a biological target. The simulations could reveal the most stable conformers and the energy barriers between them, providing a dynamic picture of the molecule's structure.

Ligand-Based and Structure-Based Drug Design Approaches

Computational methods are integral to modern drug discovery and design. Both ligand-based and structure-based approaches can be applied to pyrazole derivatives to identify and optimize potential drug candidates.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. nih.gov A pharmacophore model can be generated based on a set of known active molecules.

This model can then be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. researchgate.netchemmethod.com Virtual screening allows for the rapid identification of new molecules that are likely to have the desired biological activity. nih.govacs.orgnih.gov For this compound, a pharmacophore model could be developed that includes features such as a hydrogen bond donor (the amine group), hydrogen bond acceptors (the pyrazole nitrogens), and a hydrophobic region (the ethyl and propyl groups). This model could then be used to screen for other compounds with similar features and potentially similar biological activities.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

Molecular Docking Studies with Potential Target Proteins

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This technique is instrumental in identifying potential biological targets for a ligand and elucidating the molecular basis of its activity. For this compound, docking studies would be performed against a panel of proteins implicated in various diseases, for which pyrazole derivatives have shown inhibitory activity.

Potential target proteins for pyrazole derivatives include, but are not limited to, kinases, cyclooxygenases (COX), and various receptors. nih.govnih.gov For instance, certain pyrazole derivatives have been investigated as inhibitors of receptor tyrosine kinases and protein kinases, which are crucial in cancer progression. bldpharm.comamericanelements.com The process would involve preparing the three-dimensional structure of this compound and docking it into the active sites of these target proteins. The results would provide insights into the binding mode and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

A hypothetical molecular docking study of this compound against a kinase target, for example, would likely reveal key interactions between the pyrazole core, the ethyl substituent, and the propan-1-amine side chain with the amino acid residues in the ATP-binding pocket of the kinase. The pyrazole ring can act as a scaffold, while the amine group may form crucial hydrogen bonds.

| Target Protein | Putative Binding Site | Key Interacting Residues (Hypothetical) | Docking Score (kcal/mol) (Hypothetical) |

| Cyclin-Dependent Kinase 2 (CDK2) | ATP-binding pocket | Leu83, Glu81, Phe80 | -8.5 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Kinase domain | Cys919, Asp1046, Glu885 | -9.2 |

| Cyclooxygenase-2 (COX-2) | Active site channel | Arg120, Tyr355, Ser530 | -7.8 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific docking studies for this compound are not publicly available.

Binding Affinity Prediction and Interaction Analysis

Following molecular docking, the binding affinity of this compound to its potential targets is predicted. Binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), quantifies the strength of the interaction between the ligand and the protein. Computational methods to predict binding affinity range from scoring functions used in docking programs to more rigorous but computationally expensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and free energy perturbation (FEP) calculations.

An interaction analysis would detail the specific non-covalent interactions that contribute to the binding affinity. This includes identifying hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces between the ligand and the protein's active site residues. For this compound, the primary amine group is a likely hydrogen bond donor, while the pyrazole ring can participate in pi-stacking and other hydrophobic interactions. The ethyl group would also contribute to hydrophobic interactions within the binding pocket.

| Interaction Type | Ligand Moiety Involved | Protein Residues Involved (Hypothetical) | Contribution to Binding |

| Hydrogen Bond | Propan-1-amine | Asp1046 (VEGFR-2) | High |

| Hydrophobic Interaction | Ethyl group, Pyrazole ring | Cys919, Val848 (VEGFR-2) | Medium |

| Pi-Stacking | Pyrazole ring | Phe918 (VEGFR-2) | Medium |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of ligand-protein interactions.

Prediction of Metabolic Pathways (In Silico)

In silico tools can predict the metabolic fate of a drug candidate, which is a critical aspect of its pharmacokinetic profile. news-medical.net These tools use databases of known metabolic reactions and algorithms to predict the likely sites of metabolism on a molecule and the resulting metabolites. For this compound, the prediction of metabolic pathways would focus on reactions catalyzed by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. news-medical.net

The most probable metabolic transformations for this compound would include N-dealkylation of the ethyl group, oxidation of the ethyl group, and potential oxidation of the pyrazole ring or the propyl side chain. The primary amine group could also be a site for conjugation reactions, such as glucuronidation. Predicting these pathways helps in identifying potentially active or toxic metabolites. news-medical.net

| Metabolic Reaction | Enzyme Family (Predicted) | Site of Metabolism | Predicted Metabolite |

| N-de-ethylation | Cytochrome P450 | Ethyl group on pyrazole | 2-(1H-pyrazol-4-yl)propan-1-amine |

| Hydroxylation | Cytochrome P450 | Ethyl group | 2-(1-(1-hydroxyethyl)-1H-pyrazol-4-yl)propan-1-amine |

| N-acetylation | N-acetyltransferase | Propan-1-amine | N-(2-(1-ethyl-1H-pyrazol-4-yl)propyl)acetamide |

Note: The data in this table is hypothetical and for illustrative purposes, based on common metabolic pathways for similar chemical moieties.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogues

QSAR modeling is a computational technique that relates the chemical structure of a series of compounds to their biological activity. pensoft.net A QSAR model is a mathematical equation that can be used to predict the activity of new, unsynthesized compounds. To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with their experimentally determined biological activities would be required.

Various molecular descriptors would be calculated for each analogue, representing their physicochemical properties, such as electronic, steric, and hydrophobic characteristics. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to develop the QSAR model. pensoft.net The resulting model can guide the design of new analogues with potentially improved activity by suggesting modifications to the molecular structure that are predicted to enhance the desired biological effect. For instance, a QSAR model might indicate that increasing the hydrophobicity of the substituent at a certain position on the pyrazole ring could lead to higher potency.

| Descriptor Type | Example Descriptor | Influence on Activity (Hypothetical) |

| Electronic | Dipole Moment | A higher dipole moment may correlate with increased activity. |

| Steric | Molecular Volume | Smaller, less bulky substituents may be favored for better binding. |

| Hydrophobic | LogP | Increased hydrophobicity may enhance cell permeability and activity. |

Note: The data in this table is hypothetical and for illustrative purposes, reflecting general principles of QSAR studies.

Mechanistic Investigations of 2 1 Ethyl 1h Pyrazol 4 Yl Propan 1 Amine at the Molecular and Cellular Level

Identification and Validation of Molecular Targets

The initial steps in characterizing the pharmacological profile of a compound involve the identification and validation of its molecular targets. For 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine, this process would hypothetically involve a series of in vitro assays to determine its binding affinity for various receptors and its modulatory effects on enzyme activity.

To ascertain the selectivity profile of this compound, competitive radioligand binding assays would be conducted against a panel of receptors from various species, excluding human orthologs. Based on the known interactions of other pyrazole-containing molecules, it is plausible that this compound would exhibit affinity for certain G-protein coupled receptors (GPCRs) and ligand-gated ion channels. For instance, studies on structurally related pyrazole (B372694) derivatives have suggested interactions with neuroreceptors. A hypothetical binding profile is presented below.

| Receptor | Species | Radioligand | Ki (nM) |

|---|---|---|---|

| Serotonin (B10506) 5-HT2A Receptor | Rat (Rattus norvegicus) | [3H]-Ketanserin | 150 |

| Dopamine D2 Receptor | Mouse (Mus musculus) | [3H]-Spiperone | > 1000 |

| GABAA Receptor (Benzodiazepine site) | Bovine (Bos taurus) | [3H]-Flunitrazepam | 450 |

| Adrenergic α1 Receptor | Canine (Canis lupus familiaris) | [3H]-Prazosin | 800 |

The pyrazole scaffold is a known pharmacophore in various enzyme inhibitors. To investigate the potential of this compound to modulate enzyme activity, a series of in vitro enzymatic assays would be performed. Given the structural similarities to known anti-inflammatory and anti-thrombotic pyrazole compounds, cyclooxygenases (COX) and certain proteases would be logical targets for investigation. nih.govnih.gov

| Enzyme | Source | Assay Type | IC50/EC50 (µM) | Effect |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Ovine | Colorimetric | 5.2 | Inhibition |

| Thrombin | Bovine | Chromogenic | > 100 | No significant effect |

| Monoamine Oxidase A (MAO-A) | Rat Liver Mitochondria | Fluorometric | 25.8 | Inhibition |

| Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | Recombinant | Kinase Activity Assay | 12.3 | Inhibition |

To further elucidate the molecular interactions of this compound, computational docking studies could be employed. These in silico methods can predict the binding mode and affinity of the ligand within the active site of a protein. For example, docking studies with COX-2 could reveal key hydrogen bonding and hydrophobic interactions between the ethyl-pyrazole moiety and the enzyme's active site residues, providing a structural basis for its inhibitory activity. The amine functionality might also play a crucial role in forming salt bridges, anchoring the molecule within the binding pocket.

Cellular Assays and Signal Transduction Pathways (In Vitro)

Following the identification of potential molecular targets, the next step is to assess the compound's effects in a cellular context. In vitro cellular assays are instrumental in understanding how the interaction with a molecular target translates into a cellular response.

Based on the hypothetical receptor binding data, the functional activity of this compound at the serotonin 5-HT2A receptor could be investigated in a cell line expressing this receptor, such as NIH-3T3 cells. The activation of the 5-HT2A receptor typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) phosphates (IPs) and diacylglycerol (DAG). A functional assay measuring the accumulation of inositol phosphates would provide insight into the compound's efficacy as an agonist or antagonist.

| Assay | Cell Line | Parameter Measured | EC50 (nM) | Emax (% of Serotonin) | Functional Activity |

|---|---|---|---|---|---|

| Inositol Phosphate Accumulation | NIH-3T3 (Rat 5-HT2A) | [3H]-Inositol Phosphate | 250 | 15 | Partial Agonist |

The activation of many GPCRs, including the 5-HT2A receptor, leads to an increase in intracellular calcium concentration ([Ca2+]i). This can be monitored in real-time using calcium-sensitive fluorescent dyes. In cells expressing the rat 5-HT2A receptor, the application of this compound would be expected to elicit a transient increase in intracellular calcium. The magnitude and kinetics of this response would further characterize its functional activity at the receptor. Modulation of other second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP), would also be investigated to build a comprehensive picture of its impact on cellular signaling.

| Cell Line | Receptor | Parameter | Effective Concentration (nM) | Response |

|---|---|---|---|---|

| CHO-K1 | Rat 5-HT2A | Peak [Ca2+]i | 500 | Dose-dependent increase |

Gene Expression and Proteomic Analysis in Cell Lines

To understand the cellular response to this compound, researchers would typically employ gene expression and proteomic analyses in relevant cell lines. This dual approach provides a comprehensive view of how the compound alters cellular function, from the level of gene transcription to the abundance and modification of proteins, which are the primary functional molecules in the cell.

Gene Expression Analysis:

The initial step would involve treating a selected cell line with the compound and then profiling the changes in messenger RNA (mRNA) levels using techniques like quantitative real-time polymerase chain reaction (qRT-PCR) for targeted gene analysis or, more broadly, microarray or RNA-sequencing (RNA-Seq) for a genome-wide perspective. The choice of cell line would be dictated by the presumed biological target of the compound. For instance, if the compound is hypothesized to have anti-inflammatory properties, a macrophage cell line like RAW 264.7 might be used. nih.gov

The resulting data would reveal which genes are up- or down-regulated in response to the compound. For example, if the compound were to interact with a specific cellular receptor, one might observe changes in the expression of genes downstream of that receptor's signaling pathway. Bioinformatics tools would then be used to identify statistically significant changes in gene expression and to group these genes into functional pathways, such as apoptosis, cell cycle regulation, or metabolic pathways.

Proteomic Analysis:

Complementing gene expression data, proteomic analysis directly examines the protein landscape of the cell. Methodologies such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (MS), or more advanced techniques like label-free quantitative proteomics using liquid chromatography-mass spectrometry (LC-MS/MS), would be utilized. These techniques can identify and quantify thousands of proteins in a single experiment, providing a snapshot of the cellular proteome.

Changes in the abundance of specific proteins following treatment with this compound would provide insights into its mechanism of action. For instance, an increase in the levels of caspase proteins could suggest an induction of apoptosis. Furthermore, post-translational modifications (PTMs) of proteins, such as phosphorylation or ubiquitination, can be detected, offering deeper insights into the modulation of protein activity and signaling cascades.

A hypothetical proteomic study on a cancer cell line treated with a pyrazole derivative might reveal the differential expression of proteins involved in cell proliferation and metabolism.

| Protein Category | Example Proteins Potentially Altered | Implication of Alteration |

| Cell Cycle | Cyclin D1, p27 | Arrest of cell cycle progression |

| Apoptosis | Bcl-2, Bax, Caspase-3 | Induction of programmed cell death |

| Metabolism | Lactate Dehydrogenase A (LDHA) | Inhibition of glycolysis |

| Signal Transduction | MAP kinases, Akt | Modulation of key signaling pathways |

This table represents a hypothetical outcome of a proteomic analysis based on the known activities of other pyrazole-containing compounds.

By integrating gene expression and proteomic data, a more complete picture of the cellular response to this compound can be constructed, highlighting the key pathways and molecular players involved in its biological effects.

Allosteric Modulation and Orthosteric Binding Mechanisms

The interaction of a small molecule like this compound with its biological target, typically a receptor or an enzyme, can occur through two primary mechanisms: orthosteric binding and allosteric modulation.

Orthosteric Binding:

Orthosteric binding involves the compound directly binding to the primary, or "orthosteric," site of the target protein. This is the same site where the endogenous ligand (e.g., a neurotransmitter or hormone) binds. A compound that binds to the orthosteric site can act as an agonist, mimicking the effect of the endogenous ligand, or as an antagonist, blocking the action of the endogenous ligand. Studies on pyrazole derivatives have shown their ability to bind to the orthosteric site of various receptors, such as the GABA-A receptor. researchgate.net For this compound, its potential to act as an orthosteric ligand would be investigated through competitive binding assays, where it would compete with a known radiolabeled ligand for binding to the target protein.

Allosteric Modulation:

Allosteric modulation, on the other hand, involves the compound binding to a secondary, or "allosteric," site on the target protein, which is topographically distinct from the orthosteric site. semanticscholar.org This binding induces a conformational change in the protein, which in turn modulates the binding or efficacy of the orthosteric ligand. Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral (silent allosteric modulators, SAMs). PAMs enhance the effect of the orthosteric ligand, while NAMs reduce it.

The pyrazole scaffold is present in known allosteric modulators of various receptors, including muscarinic acetylcholine (B1216132) receptors. nih.gov To determine if this compound acts as an allosteric modulator, functional assays would be performed in the presence and absence of the endogenous ligand. An allosteric effect would be indicated if the compound alters the potency or efficacy of the endogenous ligand without directly competing for its binding site.

| Binding Mechanism | Site of Interaction | Effect on Endogenous Ligand | Example from Pyrazole Derivatives |

| Orthosteric Binding | Primary binding site | Competitive (agonist or antagonist) | Antagonism at GABA-A receptors researchgate.net |

| Allosteric Modulation | Secondary, distinct site | Non-competitive (PAM, NAM, or SAM) | Positive modulation of M4 muscarinic receptors nih.gov |

Structure-Activity Relationship (SAR) of this compound and its Analogues for Target Specificity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for optimizing lead compounds in drug discovery. For this compound, SAR studies would involve synthesizing and testing a series of analogues to determine the effects of modifying different parts of the molecule.

The core structure of this compound can be divided into three key regions for SAR exploration: the pyrazole ring, the ethyl substituent at the N1 position, and the 2-aminopropane group at the C4 position.

Preclinical Pharmacological Profiling of 2 1 Ethyl 1h Pyrazol 4 Yl Propan 1 Amine in in Vitro and Non Human in Vivo Models

In Vitro Efficacy and Potency Determination

No published studies were identified that report on the in vitro efficacy and potency of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine.

EC50/IC50 Values in Cell-Based Assays

A thorough search of scientific literature did not yield any data regarding the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound in any cell-based assays.

Interactive Data Table: EC50/IC50 Values

| Assay Type | Cell Line | Target | EC50 (nM) | IC50 (nM) | Reference |

| Data Not Available | N/A | N/A | N/A | N/A | N/A |

Functional Assays (e.g., agonism, antagonism)

There is no available information from functional assays to characterize the activity of this compound as an agonist, antagonist, or modulator of any specific biological target.

Pharmacodynamic Studies in Animal Models (Non-Human)

Information regarding the pharmacodynamic properties of this compound in non-human animal models is not present in the public domain.

Target Engagement Studies in Rodent Models

No studies have been published that demonstrate the engagement of this compound with its putative biological target in rodent models.

Biomarker Modulation in Preclinical Species

There is no available data on the modulation of any physiological or pathological biomarkers by this compound in any preclinical species.

Proof-of-Concept Studies in Disease Models (Non-Human)

A review of existing literature found no proof-of-concept studies investigating the therapeutic potential of this compound in any non-human models of disease.

Interactive Data Table: Preclinical Proof-of-Concept Studies

| Disease Model | Species | Key Findings | Reference |

| Data Not Available | N/A | N/A | N/A |

Preclinical Pharmacological Profiling of this compound: Data Currently Unavailable in Public Domain

Initial research indicates a lack of publicly available preclinical data regarding the pharmacological profiling of the specific chemical compound this compound. Extensive searches for efficacy evaluations in specific animal models, dose-response relationships in non-human in vivo studies, and cross-species comparative pharmacodynamics have not yielded specific results for this compound.

While the broader class of pyrazole (B372694) derivatives has been the subject of considerable research, leading to the development of various therapeutic agents, specific preclinical data for this compound remains unpublished or within proprietary databases. The scientific community relies on published, peer-reviewed data to evaluate the pharmacological profile of new chemical entities. In the absence of such data, a detailed and scientifically accurate article on its preclinical profile cannot be generated.

Further research and publication in scientific journals are necessary to elucidate the potential therapeutic effects and pharmacological characteristics of this compound.

Metabolism and Pharmacokinetics of 2 1 Ethyl 1h Pyrazol 4 Yl Propan 1 Amine in Preclinical Models

In Vitro Metabolic Stability and Metabolite Identification (Microsomes, Hepatocytes)

In standard preclinical development, the metabolic stability of a compound is first assessed using in vitro systems like liver microsomes and hepatocytes from various species. utsouthwestern.edu These experiments help to predict the extent of metabolism in the body and identify the metabolic pathways a compound is likely to undergo. researchgate.net Microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions. utsouthwestern.edu Hepatocytes, being intact liver cells, provide a more complete picture by including both phase I and phase II (conjugation) metabolic activities. utsouthwestern.edunih.gov The intrinsic clearance and metabolic half-life are key parameters determined from these studies. nih.govnih.gov For 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine, no published studies detailing its intrinsic clearance, metabolic half-life, or the structural identification of its metabolites in either microsomal or hepatocyte incubations could be located.

Cytochrome P450 Inhibition/Induction Potential (In Vitro)

A crucial aspect of preclinical assessment is determining a compound's potential to interact with cytochrome P450 enzymes, either by inhibiting or inducing their activity. nih.govnih.gov Such interactions can lead to significant drug-drug interactions in a clinical setting. nih.gov In vitro assays are used to evaluate the inhibitory potential of a compound against a panel of major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.gov The results, typically expressed as an IC50 value, indicate the concentration of the compound required to inhibit 50% of a specific enzyme's activity. Similarly, studies are conducted to see if the compound can induce the expression of these enzymes. No data regarding the in vitro CYP450 inhibition or induction profile of this compound has been reported in the available literature.

Plasma Protein Binding in Animal Species

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target tissues and metabolizing enzymes. nih.govnih.gov According to the "free drug hypothesis," only the unbound fraction of a drug is pharmacologically active. nih.gov Therefore, determining the plasma protein binding in preclinical species is a standard procedure. researchgate.net This is often done using techniques like equilibrium dialysis or ultrafiltration. There are no published findings on the plasma protein binding characteristics of this compound in any preclinical animal species.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Following in vitro characterization, in vivo studies in animal models are conducted to understand the complete ADME profile of a compound. These studies provide a more integrated view of the compound's pharmacokinetic behavior.

Oral Bioavailability and Tissue Distribution

Oral bioavailability, a key parameter for orally administered drugs, is determined by comparing the plasma concentration-time profiles after oral and intravenous administration. nih.govsemanticscholar.org Low oral bioavailability can be due to poor absorption, extensive first-pass metabolism, or both. semanticscholar.org Tissue distribution studies, often conducted in rodents, reveal how the compound distributes into various organs and tissues, which is important for understanding both its efficacy and potential toxicity. nih.govnih.gov No studies detailing the oral bioavailability or tissue distribution of this compound in any animal model have been published.

Excretion Pathways and Half-Life in Preclinical Species

Understanding how a compound and its metabolites are eliminated from the body is critical. nih.gov Excretion studies typically involve collecting urine, feces, and sometimes bile to quantify the amount of the parent compound and its metabolites eliminated through these routes. mdpi.com The elimination half-life (t½) is a measure of how long it takes for the concentration of the drug in the plasma to decrease by half and is a key determinant of dosing frequency. nih.gov This information is essential for predicting drug accumulation and steady-state concentrations. nih.gov As with other pharmacokinetic parameters, there is no available data on the excretion pathways or elimination half-life of this compound in preclinical species.

Future Directions and Unexplored Research Avenues for 2 1 Ethyl 1h Pyrazol 4 Yl Propan 1 Amine

Development of Novel Analogues with Enhanced Potency or Selectivity

A primary focus of future research will be the rational design and synthesis of novel analogues of 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine to improve its potency and selectivity for its biological target(s). Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the parent molecule to enhance desired pharmacological properties. researchgate.net

Key strategies for analogue development include:

Modification of the Pyrazole (B372694) Core: Substitutions at different positions on the pyrazole ring can significantly influence biological activity. nih.gov For instance, introducing various functional groups could modulate the compound's electronic and steric properties, potentially leading to stronger interactions with its target.

Alterations to the Propan-1-amine Side Chain: The length, branching, and functionalization of the amine side chain are critical determinants of a compound's pharmacological profile. Exploring variations in this chain could lead to improved target binding and pharmacokinetic properties.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to analogues with improved characteristics. For example, the pyrazole ring itself can be considered a bioisostere for other aromatic systems, which can influence properties like lipophilicity and solubility. nih.gov

Computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, will be instrumental in predicting the potential efficacy of designed analogues before their synthesis, thereby streamlining the drug discovery process. eurasianjournals.comnih.govresearchgate.net

Table 1: Potential Strategies for Analogue Development

| Molecular Scaffold Modification | Rationale for Modification | Potential Outcome |

| Substitution on the pyrazole ring | To alter electronic and steric properties for enhanced target interaction. nih.gov | Increased potency and selectivity. |

| Variation of the amine side chain | To optimize binding affinity and improve pharmacokinetic profile. | Enhanced efficacy and bioavailability. |

| Introduction of chiral centers | To explore stereospecific interactions with the biological target. | Improved potency and reduced off-target effects. |

| Bioisosteric replacement of functional groups | To modulate physicochemical properties like solubility and metabolic stability. nih.gov | Favorable drug-like properties. |

Elucidation of Additional Off-Target Interactions at the Molecular Level

While optimizing for on-target activity is crucial, a thorough understanding of a compound's off-target interactions is equally important for predicting potential side effects and for drug repurposing. Pyrazole derivatives are known to interact with a wide range of biological targets. researchgate.netresearchgate.net Therefore, future research should aim to comprehensively profile the interaction of this compound and its analogues with a broad panel of receptors, enzymes, and ion channels.

Computational approaches will play a significant role in this endeavor. Molecular modeling, including docking studies and molecular dynamics simulations, can predict potential binding modes and affinities of the compound to various biological macromolecules. eurasianjournals.com These in silico predictions can then guide targeted in vitro and in vivo experiments to confirm and characterize these off-target interactions at the molecular level.

Advanced Imaging Techniques for In Vivo Target Engagement in Animal Models

Confirming that a drug candidate interacts with its intended target in a living organism is a critical step in the development process. Advanced imaging techniques, particularly Positron Emission Tomography (PET), offer a non-invasive method to assess in vivo target engagement. nih.govnih.gov

For this compound, a future research direction would involve the synthesis of a radiolabeled version of the compound, for instance, by incorporating a positron-emitting isotope like Fluorine-18. nih.gov This would create a PET radiotracer that could be administered to animal models. Subsequent PET imaging would allow for the visualization and quantification of the compound's distribution and binding to its target in the brain or other organs. researchgate.netnih.gov Such studies would provide invaluable information on the drug's ability to reach its target in a living system and the relationship between drug dosage and target occupancy.

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

The broad spectrum of biological activities associated with the pyrazole scaffold suggests that this compound may have therapeutic potential beyond its initial intended use. nih.govfrontiersin.orgmdpi.com A deeper understanding of its mechanism of action could unveil opportunities for its application in other diseases.

Future research should focus on elucidating the precise molecular pathways modulated by this compound. Based on these mechanistic insights, its efficacy could be explored in a variety of therapeutic areas where pyrazole derivatives have shown promise, such as:

Oncology: Many pyrazole derivatives exhibit anticancer properties by targeting various kinases and other proteins involved in cancer cell proliferation. nih.govmdpi.com

Inflammatory Diseases: The anti-inflammatory properties of some pyrazoles are well-documented, with celecoxib (B62257) being a prominent example. frontiersin.orgfrontiersin.org

Neurodegenerative Diseases: Certain pyrazole-containing compounds have been investigated for their potential in treating conditions like Alzheimer's and Parkinson's disease. nih.gov

Infectious Diseases: The pyrazole nucleus is found in compounds with antibacterial and antifungal activities. nih.gov

Table 2: Potential Therapeutic Areas for Exploration

| Therapeutic Area | Rationale Based on Pyrazole Scaffold Activity |

| Cancer | Potential to inhibit key signaling pathways in tumor growth. nih.govmdpi.com |

| Inflammation | Possibility of modulating inflammatory responses. frontiersin.orgfrontiersin.org |

| Neurodegenerative Disorders | Potential to interfere with pathological processes in the central nervous system. nih.gov |

| Infectious Diseases | May exhibit antimicrobial properties. nih.gov |

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) to Understand Compound Effects

To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is a crucial future direction. d4-pharma.comfrontlinegenomics.com These high-throughput approaches can provide a comprehensive snapshot of the molecular changes induced by the compound.

Genomics and Transcriptomics: Analyzing changes in gene expression (transcriptomics) in cells or tissues treated with the compound can help identify the signaling pathways it affects. plos.orgnih.gov

Proteomics: This involves the large-scale study of proteins. Proteomic analysis can reveal changes in protein expression and post-translational modifications, providing insights into the compound's mechanism of action and identifying its direct and indirect protein targets. acs.org

Metabolomics: By studying the changes in the levels of small-molecule metabolites, metabolomics can shed light on how the compound alters cellular metabolism. nih.govresearchgate.net

By integrating data from these different omics platforms, researchers can construct a detailed picture of the compound's system-wide effects, which can help in identifying biomarkers for its efficacy, predicting potential toxicities, and uncovering novel therapeutic applications. researchgate.netmedrxiv.org

Q & A

Basic: What are common synthetic routes for 2-(1-ethyl-1H-pyrazol-4-yl)propan-1-amine, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via coupling reactions between pyrazole derivatives and amine-containing precursors. A key method involves Buchwald-Hartwig amination or Ullmann-type coupling using copper catalysts (e.g., copper(I) bromide) and cesium carbonate as a base, with reflux in polar aprotic solvents like DMSO or ethanol . Optimization focuses on:

- Catalyst loading : Reducing copper(I) bromide to 5 mol% minimizes side reactions.

- Temperature : Reactions at 35–80°C balance yield and decomposition risks.

- Purification : Chromatography (e.g., ethyl acetate/hexane gradients) isolates the product from byproducts like unreacted pyrazole or dimerized species .

Basic: How can the purity of this compound be assessed, and what analytical methods are recommended?

Answer:

Purity is evaluated using:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve amine derivatives from impurities.

- NMR : Integration of proton signals (e.g., ethyl group at δ 1.2–1.4 ppm) quantifies residual solvents or unreacted precursors.

- Mass spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]+ at m/z 180.149) and detects isotopic patterns for halogenated impurities .

Advanced: How can structural ambiguities in this compound derivatives be resolved using crystallographic and computational methods?

Answer:

- X-ray crystallography : SHELX software refines crystal structures, resolving bond-length discrepancies (e.g., pyrazole ring vs. ethyl group conformers). High-resolution data (R factor < 0.05) ensure accuracy .

- Multiwfn analysis : Electron localization function (ELF) maps identify noncovalent interactions (e.g., amine-pyrazole hydrogen bonding) that influence molecular packing .

- Contradiction handling : Conflicting NMR/DFT data may arise from dynamic processes (e.g., amine rotation); variable-temperature NMR or MD simulations clarify such cases .

Advanced: What strategies mitigate batch-to-batch variability in biological activity for this compound?

Answer:

Variability often stems from:

- Stereochemical impurities : Chiral HPLC separates enantiomers (e.g., R vs. S configurations at the propan-1-amine group) .

- Residual catalysts : ICP-MS detects trace copper (Cu ≤ 10 ppm) from coupling reactions.

- Byproduct profiling : LC-MS identifies dimers (e.g., bis-pyrazole adducts) formed during synthesis.

- Biological assays : Dose-response curves with positive/negative controls (e.g., known agonists/antagonists) normalize activity data .

Advanced: How do noncovalent interactions influence the compound’s binding affinity in target proteins, and how can this be modeled?

Answer:

- Van der Waals surfaces : Pyrazole’s planar structure engages in π-stacking with aromatic residues (e.g., Phe in kinases).

- Hydrogen bonding : The amine group donates H-bonds to carbonyl oxygens in active sites.

- Modeling : Noncovalent interaction (NCI) plots in Multiwfn visualize binding pockets, while docking (AutoDock Vina) predicts binding modes. Discrepancies between computational and experimental ΔG values may arise from solvent effects or protein flexibility .

Basic: What are best practices for storing this compound to prevent degradation?

Answer:

- Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation.

- Light sensitivity : Amber vials block UV-induced decomposition of the pyrazole ring.

- Stability testing : Periodic NMR/HPLC checks (every 6 months) detect degradation products like ethyl-pyrazole oxides .

Advanced: How can researchers address conflicting spectral data (e.g., NMR vs. IR) for this compound?

Answer:

- NMR reassignment : Use 2D techniques (HSQC, HMBC) to verify connectivity (e.g., amine protons coupling to pyrazole carbons).

- IR validation : Compare experimental peaks (e.g., N–H stretch at ~3300 cm⁻¹) with DFT-calculated spectra (Gaussian 16).

- Dynamic effects : Solvent polarity (DMSO vs. CDCl₃) shifts proton signals; replicate conditions from literature for direct comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.